molecular formula C10H11ClFNO B1415489 3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine CAS No. 1864587-95-0

3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine

Cat. No. B1415489
CAS RN: 1864587-95-0
M. Wt: 215.65 g/mol
InChI Key: PVJWYCRHCVCYEJ-UHFFFAOYSA-N
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Description

The compound “3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine” is a chemical compound with the IUPAC name 3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde . It has a molecular weight of 294.71 . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12ClFO3/c1-19-15-5-2-10(8-18)6-11(15)9-20-12-3-4-14(17)13(16)7-12/h2-8H,9H2,1H3 . This indicates that the compound has a complex structure with multiple functional groups, including a methoxy group (-OCH3), a chloro group (-Cl), and a fluoro group (-F).


Physical And Chemical Properties Analysis

This compound has a molecular weight of 294.71 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine is involved in the synthesis and evaluation of various medicinal compounds. For instance, it has been used in the synthesis of fluorine and iodine analogues of clorgyline, which are inhibitors of monoamine oxidase A (MAO-A), indicating potential applications in neurological studies and drug development (Ohmomo et al., 1991). Additionally, compounds involving this structure have been evaluated for their in-vitro antioxidant activity, suggesting their potential in addressing oxidative stress-related disorders (Nagavolu et al., 2017).

Imaging and Diagnostics

Azetidine derivatives, including those related to 3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine, have been explored for their use in imaging techniques such as positron emission tomography (PET). These compounds have been synthesized and assessed for their binding properties to nicotinic acetylcholine receptors in vivo, providing insights into their potential applications in neurological imaging and diagnostics (Doll et al., 1999).

Development of Antibacterial Agents

The azetidine moiety, as found in 3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine, has been utilized in the synthesis of antibacterial agents. For example, studies have focused on synthesizing and testing the biological activity of 7-azetidinylquinolones and naphthyridines, which show promise as antibacterial compounds (Frigola et al., 1994). This research highlights the potential of such compounds in developing new antibiotics.

Exploration of Antiviral Properties

Research into heterocyclic analogues of rimantadine, which include azetidine structures, has revealed significant antiviral activity against influenza A. This suggests that azetidine derivatives may be valuable in the development of antiviral therapies (Zoidis et al., 2003).

Analysis of Chemical Structures and Properties

Studies have also been conducted to understand the chemical structures and properties of azetidine derivatives. For instance, the synthesis and spectroscopic properties of long-chain aza, aziridine, and azetidine fatty esters have been explored, contributing to the understanding of these compounds at a molecular level (Lie Ken Jie & Syed-rahmatullah, 1992).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . The hazard statement H319 is associated with this compound, which means it causes serious eye irritation . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and using personal protective equipment .

properties

IUPAC Name

3-[(3-chloro-4-fluorophenoxy)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c11-9-3-8(1-2-10(9)12)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJWYCRHCVCYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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